2-Chloroethyl ethyl ether

Catalog No.
S1519356
CAS No.
628-34-2
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl ethyl ether

CAS Number

628-34-2

Product Name

2-Chloroethyl ethyl ether

IUPAC Name

1-chloro-2-ethoxyethane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3

InChI Key

GPTVQTPMFOLLOA-UHFFFAOYSA-N

SMILES

CCOCCCl

Synonyms

1-Chloro-2-ethoxy-ethane; 2-Chloroethyl Ethyl Ether; (2-Chloroethoxy)ethane; 1-Chloro-2-ethoxyethane; 2-Ethoxyethyl Chloride; Ethyl β-Chloroethyl Ether; β-Chlorodiethyl Ether; β-Chloroethyl Ethyl Ether

Canonical SMILES

CCOCCCl

Limited Availability of Information:

  • Commercial Sensitivity: The specific uses of certain chemicals may be considered commercially sensitive information by the companies that manufacture or utilize them.
  • Emerging Research Area: The compound may be relatively new or under development, with ongoing research not yet widely published.
  • Niche Applications: The compound may have specific, niche applications within a particular research field, making information less readily available through general searches.

General Research Applications of Ethers:

It's important to note that 2-Chloroethyl Ethyl Ether belongs to the class of organic compounds known as ethers. Ethers, in general, have various applications in scientific research, including:

  • Solvents: Ethers are often used as solvents due to their ability to dissolve a wide range of nonpolar and polar compounds. [Source: National Center for Biotechnology Information, PubChem, "Ethers"()]
  • Organic Synthesis: Ethers can be used as reactants or intermediates in various organic synthesis reactions. [Source: LibreTexts, "Ethers and Epoxides"()]

Finding More Information:

If you require further information on the specific research applications of 2-Chloroethyl Ethyl Ether, it may be helpful to:

  • Consult scientific databases: Search for research articles or patents mentioning the compound.
  • Contact chemical suppliers: Some chemical suppliers may have information on the typical uses of the compound, although they may not disclose specific research applications.
  • Seek guidance from a qualified professional: A chemist or researcher familiar with the field may be able to provide insights or direct you to relevant resources.

2-Chloroethyl ethyl ether is an organic compound with the molecular formula C4H9ClO\text{C}_4\text{H}_9\text{ClO} and a molecular weight of 108.57 g/mol. It is classified as an ether, characterized by the presence of an ether functional group (O-O-) connecting two alkyl groups. The compound appears as a colorless liquid with a distinctive odor reminiscent of chlorinated solvents. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications .

, primarily due to the reactivity of the chloroethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is displaced by nucleophiles. For example, when treated with strong bases like sodium hydroxide, it can lead to the formation of alcohols or other ethers through dehydrochlorination processes. Additionally, in the presence of strong acids or heat, it may decompose to produce toxic byproducts such as hydrogen chloride gas .

The biological activity of 2-chloroethyl ethyl ether has been noted in various studies. It exhibits acute toxicity, causing irritation to the skin, eyes, and respiratory system upon exposure. Inhalation of its vapors can lead to symptoms such as headaches, dizziness, and nausea . Although not classified as a known carcinogen by major health organizations, caution is advised due to its potential harmful effects on human health .

Several synthesis methods for 2-chloroethyl ethyl ether have been documented:

  • Reaction of Ethylene Oxide with Hydrogen Chloride: Ethylene oxide can react with hydrogen chloride to form 2-chloroethyl ethyl ether.
  • Alkylation Reactions: This compound can be synthesized through alkylation of ethyl alcohol using 2-chloroethyl chloride in the presence of a base like sodium hydroxide.
  • Etherification: Another method involves the reaction between chloroethanol and ethanol under acidic conditions to yield 2-chloroethyl ethyl ether .

Interaction studies involving 2-chloroethyl ethyl ether often focus on its reactivity with other chemicals and its biological implications. The compound reacts vigorously with strong oxidizing agents and bases, which can lead to hazardous situations if not handled properly. Additionally, studies on its inhalation toxicity have highlighted significant health risks associated with exposure, necessitating stringent safety protocols during handling and usage .

Several compounds share structural similarities with 2-chloroethyl ethyl ether. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dichloroethyl etherC4H8Cl2O\text{C}_4\text{H}_8\text{Cl}_2\text{O}Contains two chlorine atoms; more reactive
Bis(chloroethyl) etherC4H8Cl2O\text{C}_4\text{H}_8\text{Cl}_2\text{O}Has two chloroethyl groups; used in drug synthesis
Ethyl chlorideC2H5Cl\text{C}_2\text{H}_5\text{Cl}Simpler structure; used as a refrigerant

Uniqueness

The uniqueness of 2-chloroethyl ethyl ether lies in its specific combination of chlorinated and ether functionalities, which provides distinct reactivity patterns compared to similar compounds. Its role as a pharmaceutical intermediate further emphasizes its specialized applications within organic chemistry and drug development .

XLogP3

1

Boiling Point

107.5 °C

LogP

0.98 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

628-34-2

Wikipedia

2-Chloroethyl ethyl ether

Dates

Modify: 2023-08-15

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